

Technical Guide: 30-Hydroxy Triacontanoic Acid Methyl Ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 30-hydroxytriacontanoate

Cat. No.: B3155088

[Get Quote](#)

CAS Number: 79162-70-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 30-hydroxy triacontanoic acid methyl ester, focusing on its physicochemical properties, natural occurrence, and detailed methodologies for its analysis as a component of complex biopolymers. Given the limited specific research on the isolated compound, this guide places it within the broader and more extensively studied context of ω -hydroxy very-long-chain fatty acids (VLCFAs), particularly as a monomer of the plant biopolymers cutin and suberin.

Compound Overview

30-Hydroxy triacontanoic acid methyl ester is the methyl ester of 30-hydroxytriacontanoic acid, an ω -hydroxy very-long-chain fatty acid. Its chemical structure consists of a thirty-carbon aliphatic chain with a hydroxyl group at one terminus (ω -position) and a methyl ester group at the other.

While information on the specific biological activity of the isolated methyl ester is scarce, the parent fatty acid is a known component of plant cuticles, contributing to the protective barrier on the surfaces of leaves, fruits, and stems.^{[1][2]} These barriers play crucial roles in preventing water loss and protecting against environmental stresses. The analysis of such compounds is vital for understanding plant biology, and potentially for applications in agriculture and biomaterials.

Physicochemical Data

The following table summarizes the key physicochemical properties of 30-hydroxy triacontanoic acid methyl ester and its parent acid.

Property	30-Hydroxy Triacontanoic Acid Methyl Ester	30-Hydroxytriacontanoic Acid
CAS Number	79162-70-2	52900-18-2 [3] [4] [5] [6]
Molecular Formula	C ₃₁ H ₆₂ O ₃	C ₃₀ H ₆₀ O ₃ [3] [4]
Molecular Weight	482.82 g/mol	468.80 g/mol [3] [5]
Appearance	Solid (Predicted)	Not specified
Synonyms	Methyl 30-hydroxytriacontanoate	ω-Hydroxytriacontanoic acid, 30-Hydroxymelissic acid [3] [5]

Natural Occurrence and Significance

30-Hydroxytriacontanoic acid is primarily found as a monomeric constituent of cutin and suberin, which are complex, cross-linked polyesters forming the structural basis of plant cuticles and suberized cell walls, respectively.[\[1\]](#)[\[2\]](#)[\[7\]](#)[\[8\]](#) These biopolymers are essential for plant survival, providing a barrier against uncontrolled water loss, pathogen attack, and UV radiation.

The very-long-chain nature of fatty acids like 30-hydroxytriacontanoic acid is critical for the structural integrity and hydrophobicity of these protective layers.[\[9\]](#)[\[10\]](#)[\[11\]](#) The study of these components provides insights into plant stress responses, development, and evolution. Furthermore, the unique properties of these natural polyesters are of interest for the development of novel biomaterials.

Experimental Protocols

The analysis of 30-hydroxy triacontanoic acid methyl ester typically involves the depolymerization of its parent biopolymer (cutin or suberin), followed by derivatization and chromatographic analysis. The following is a generalized protocol adapted from established methods for cutin and suberin analysis.[\[1\]](#)[\[2\]](#)[\[7\]](#)[\[12\]](#)

Depolymerization of Cutin/Suberin and Methyl Ester Formation

This procedure breaks the ester bonds of the polymer, releasing the constituent monomers as their methyl esters.

Materials:

- Plant tissue (e.g., leaves, fruit peels)
- Chloroform
- Methanol
- Sulfuric acid or Sodium methoxide in methanol
- Hexane
- Saturated NaCl solution
- Anhydrous sodium sulfate
- Internal standard (e.g., nonadecanoic acid)

Procedure:

- Dewaxing: Thoroughly wash the plant material with chloroform at room temperature to remove surface waxes. This step is crucial to avoid contamination of the monomer sample.
- Drying: Air-dry the dewaxed plant material completely.
- Transesterification:
 - Place a known amount of the dried material (e.g., 20-50 mg) in a reaction vial.
 - Add a solution of 1 M sodium methoxide in methanol or 5% (v/v) sulfuric acid in methanol. Include an internal standard for quantification.

- Seal the vial and heat at 60-80°C for 16-24 hours. This reaction cleaves the ester bonds and simultaneously methylates the carboxylic acid groups.
- Extraction:
 - After cooling, add a saturated NaCl solution and hexane to the reaction mixture.
 - Vortex thoroughly to partition the fatty acid methyl esters into the hexane layer.
 - Centrifuge to separate the phases.
 - Carefully transfer the upper hexane layer to a new vial.
 - Repeat the hexane extraction two more times and combine the extracts.
- Drying and Concentration:
 - Dry the combined hexane extracts over anhydrous sodium sulfate.
 - Evaporate the solvent under a gentle stream of nitrogen to concentrate the sample.

Derivatization for GC-MS Analysis

The free hydroxyl group of the methyl ester needs to be derivatized to improve its volatility and chromatographic behavior.

Materials:

- Dried sample of fatty acid methyl esters
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Pyridine
- Heating block or oven

Procedure:

- Add BSTFA (with 1% TMCS) and pyridine to the dried sample vial.

- Seal the vial tightly and heat at 70°C for 30-60 minutes to convert the hydroxyl groups to their trimethylsilyl (TMS) ethers.
- Cool the sample to room temperature before analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The derivatized sample is now ready for analysis by GC-MS to identify and quantify the monomers.

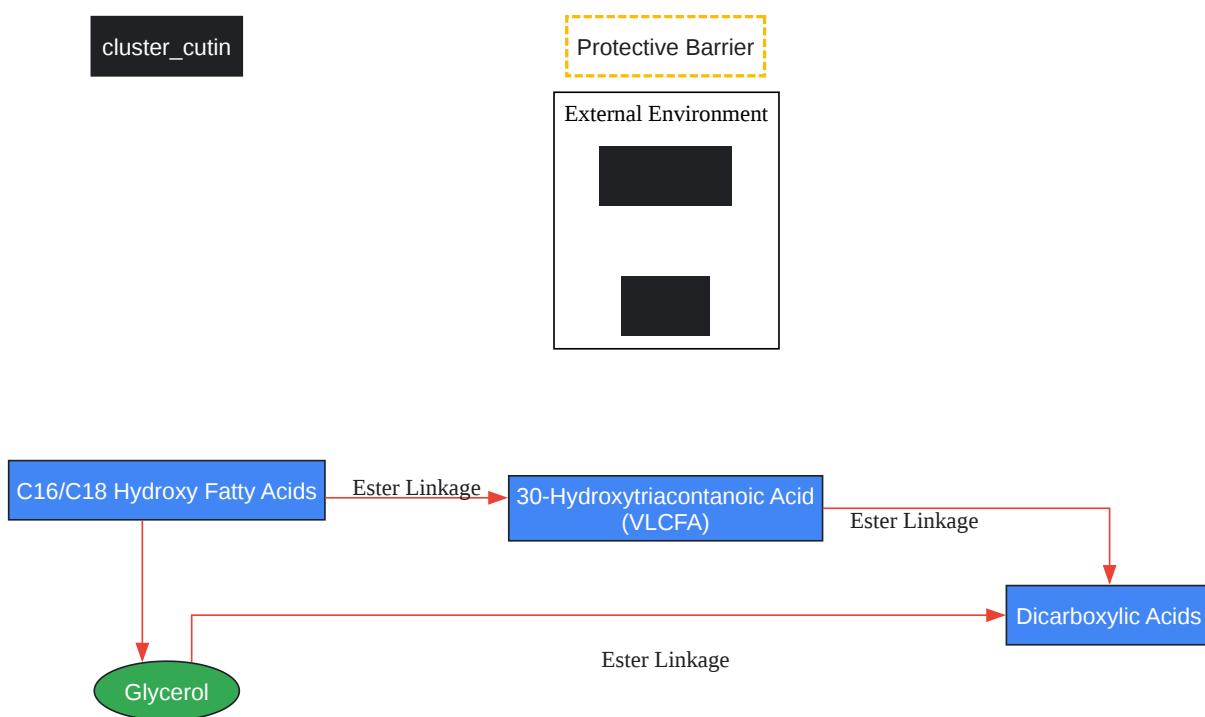
Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column suitable for fatty acid methyl ester analysis (e.g., DB-5ms, HP-5MS)

GC Conditions (Example):

- Injector Temperature: 280°C
- Oven Program: 80°C for 2 min, then ramp at 10°C/min to 320°C, hold for 15 min.
- Carrier Gas: Helium at a constant flow rate.
- Injection Mode: Splitless

MS Conditions (Example):


- Ion Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Electron Ionization: 70 eV
- Scan Range: m/z 50-750

Data Analysis:

- Identify 30-hydroxy triacontanoic acid methyl ester-TMS ether based on its retention time and mass spectrum. Key fragments would include those corresponding to the molecular ion and characteristic losses.
- Quantify the compound by comparing its peak area to that of the internal standard.

Visualization of Context

The following diagram illustrates the position of 30-hydroxytriacontanoic acid as a building block within the complex structure of plant cutin.

[Click to download full resolution via product page](#)

Caption: Role of 30-hydroxytriacontanoic acid in the cutin polymer.

Conclusion

While 30-hydroxy triacontanoic acid methyl ester is a specific chemical entity with a defined CAS number, its scientific relevance is best understood within the context of its natural origin as a component of plant biopolymers. The experimental protocols provided in this guide are robust methods for the analysis of this and related ω -hydroxy very-long-chain fatty acids from natural sources. Further research into the specific biological activities of the isolated ester may reveal novel applications in the future.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Analysis of Flower Cuticular Waxes and Cutin Monomers [en.bio-protocol.org]
- 2. Compositional Analysis of Cutin in Maize Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 30-Hydroxytriacontanoic acid | C₃₀H₆₀O₃ | CID 5312787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 30-Hydroxytriacontanoic acid | C₃₀H₆₀O₃ | CID 5312787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. PubChemLite - 30-hydroxytriacontanoic acid (C₃₀H₆₀O₃) [pubchemlite.lcsb.uni.lu]
- 7. Analysis of Flower Cuticular Waxes and Cutin Monomers [bio-protocol.org]
- 8. The Identification and Quantification of Suberin Monomers of Root and Tuber Periderm from Potato (*Solanum tuberosum*) as Fatty Acyl tert-Butyldimethylsilyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 10. Very long chain fatty acid-containing lipids: a decade of novel insights from the study of ELOVL4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Technical Guide: 30-Hydroxy Triacanthoic Acid Methyl Ester]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3155088#cas-number-for-30-hydroxy-triacanthoic-acid-methyl-ester>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com